molecular formula C12H17FN2O4 B12796389 Uridine, 2',3'-dideoxy-3'-fluoro-5-propyl- CAS No. 119774-97-9

Uridine, 2',3'-dideoxy-3'-fluoro-5-propyl-

Cat. No.: B12796389
CAS No.: 119774-97-9
M. Wt: 272.27 g/mol
InChI Key: RKVXJCQNTSYKJO-IVZWLZJFSA-N
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Description

Uridine, 2’,3’-dideoxy-3’-fluoro-5-propyl- is a fluorinated nucleoside analogue. It is a derivative of uridine, where the hydroxyl groups at the 2’ and 3’ positions are replaced by hydrogen and fluorine atoms, respectively, and a propyl group is attached at the 5’ position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Uridine, 2’,3’-dideoxy-3’-fluoro-5-propyl- typically involves multiple steps. One common method starts with the protection of the uridine molecule, followed by selective fluorination at the 3’ position. The 2’ and 3’ hydroxyl groups are then removed through a deoxygenation process. Finally, the propyl group is introduced at the 5’ position through a substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the final product meets stringent quality standards .

Chemical Reactions Analysis

Types of Reactions

Uridine, 2’,3’-dideoxy-3’-fluoro-5-propyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted uridine derivatives, oxidized uracil compounds, and reduced nucleosides .

Scientific Research Applications

Uridine, 2’,3’-dideoxy-3’-fluoro-5-propyl- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated nucleosides.

    Biology: Studied for its interactions with enzymes and nucleic acids.

    Medicine: Investigated as a potential antiviral and anticancer agent due to its ability to interfere with viral replication and cancer cell proliferation.

    Industry: Utilized in the development of pharmaceuticals and as a probe in biochemical assays.

Mechanism of Action

The mechanism of action of Uridine, 2’,3’-dideoxy-3’-fluoro-5-propyl- involves its incorporation into nucleic acids, where it can disrupt normal cellular processes. The fluorine atom at the 3’ position interferes with the enzymatic activities involved in DNA and RNA synthesis, leading to the inhibition of viral replication and cancer cell growth. The propyl group at the 5’ position enhances the compound’s stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

    2’,3’-Dideoxy-3’-fluorouridine: Similar in structure but lacks the propyl group at the 5’ position.

    2’,3’-Dideoxy-5-fluoro-3-thiouridine: Contains a sulfur atom instead of oxygen at the 3’ position.

    2’,3’-Dideoxy-3’-fluoro-5-iodouridine: Has an iodine atom at the 5’ position instead of a propyl group.

Uniqueness

Uridine, 2’,3’-dideoxy-3’-fluoro-5-propyl- is unique due to the presence of the propyl group at the 5’ position, which enhances its stability and bioavailability compared to other similar compounds. This structural modification also contributes to its distinct pharmacological properties, making it a promising candidate for further research and development .

Properties

CAS No.

119774-97-9

Molecular Formula

C12H17FN2O4

Molecular Weight

272.27 g/mol

IUPAC Name

1-[(2R,4S,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]-5-propylpyrimidine-2,4-dione

InChI

InChI=1S/C12H17FN2O4/c1-2-3-7-5-15(12(18)14-11(7)17)10-4-8(13)9(6-16)19-10/h5,8-10,16H,2-4,6H2,1H3,(H,14,17,18)/t8-,9+,10+/m0/s1

InChI Key

RKVXJCQNTSYKJO-IVZWLZJFSA-N

Isomeric SMILES

CCCC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)F

Canonical SMILES

CCCC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)F

Origin of Product

United States

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